molecular formula C12H6F6O2 B11836513 2,3-Bis(trifluoromethoxy)naphthalene

2,3-Bis(trifluoromethoxy)naphthalene

Katalognummer: B11836513
Molekulargewicht: 296.16 g/mol
InChI-Schlüssel: ZJWLCZAEUMYANK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Bis(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of two trifluoromethoxy groups attached to a naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(trifluoromethoxy)naphthalene typically involves the introduction of trifluoromethoxy groups to a naphthalene precursor. One common method is the trifluoromethoxylation of naphthalene derivatives using trifluoromethoxylation reagents. This process often requires the use of catalysts and specific reaction conditions to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethoxylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficiency and cost-effectiveness. The specific methods and conditions can vary depending on the desired scale and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Bis(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups to the naphthalene ring.

Wissenschaftliche Forschungsanwendungen

2,3-Bis(trifluoromethoxy)naphthalene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,3-Bis(trifluoromethoxy)naphthalene involves its interaction with molecular targets and pathways within a given system. The trifluoromethoxy groups can influence the compound’s reactivity and interactions with other molecules, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2,3-Bis(trifluoromethoxy)naphthalene include other trifluoromethoxy-substituted aromatic compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the naphthalene ring, which can result in distinct chemical and physical properties compared to other trifluoromethoxy-substituted compounds

Eigenschaften

Molekularformel

C12H6F6O2

Molekulargewicht

296.16 g/mol

IUPAC-Name

2,3-bis(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H6F6O2/c13-11(14,15)19-9-5-7-3-1-2-4-8(7)6-10(9)20-12(16,17)18/h1-6H

InChI-Schlüssel

ZJWLCZAEUMYANK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C(=CC2=C1)OC(F)(F)F)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.